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Compound of Interest

Compound Name:
3-Chloronaphthalene-2-carboxylic

acid

CAS No.: 19411-56-4

Cat. No.: B173773 Get Quote

Executive Summary
3-Chloronaphthalene-2-carboxylic acid (CAS: 19411-56-4) is a specialized disubstituted

naphthalene derivative critical to modern medicinal chemistry. Unlike its monosubstituted

analogs, this compound features an ortho-substitution pattern (chlorine at C3, carboxylic acid

at C2) that imparts unique steric and electronic properties. It serves as a high-value scaffold for

"scaffold hopping" in drug discovery, particularly in the synthesis of COX-2 inhibitors,

antitubercular benzothiazinones, and fluorescent amino acid probes (benzoacridones).

This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol

via the Sandmeyer reaction, and an overview of its application in cross-coupling chemistries.

Chemical Structure & Physicochemical Profile[1][2]
[3]
The core of 3-chloronaphthalene-2-carboxylic acid is the naphthalene bicyclic aromatic

system. The proximity of the electron-withdrawing chlorine atom to the carboxylic acid group

creates a "push-pull" electronic environment, while simultaneously introducing steric strain that

influences downstream reactivity.
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Property Data

IUPAC Name 3-Chloronaphthalene-2-carboxylic acid

Common Synonyms 3-Chloro-2-naphthoic acid

CAS Registry Number 19411-56-4

Molecular Formula C₁₁H₇ClO₂

Molecular Weight 206.62 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; Insoluble in

Water

pKa (Predicted) ~3.5 (Acidified by ortho-Cl electron withdrawal)

Structural Dynamics
The ortho-positioning of the chlorine atom relative to the carboxyl group (C2 vs C3) is the

defining structural feature.

Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxylic acid moiety to

rotate slightly out of the plane of the naphthalene ring. This reduces conjugation but

increases the electrophilicity of the carbonyl carbon, making it highly reactive toward

nucleophilic attack (e.g., amidation).

Electronic Deactivation: The chlorine atom deactivates the C3 position towards electrophilic

aromatic substitution (SEAr) but activates the C3 position for nucleophilic aromatic

substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions).

Synthetic Protocol: The Sandmeyer Route
While direct chlorination of 2-naphthoic acid yields a mixture of isomers, the most reliable, field-

proven synthesis is the Sandmeyer Reaction starting from 3-amino-2-naphthoic acid. This route

ensures regiospecificity.

Reaction Scheme Visualization
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Figure 1: Regioselective synthesis via Sandmeyer chemistry. The amino group directs the

halogenation to the C3 position before being displaced.

Detailed Methodology
Safety Note:Diazo intermediates are unstable. Perform all steps in a fume hood with

temperature control.

Diazotization:

Suspend 3-amino-2-naphthoic acid (1.0 eq) in concentrated HCl (excess) and cool to 0–

5°C in an ice bath.

Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (1.1 eq), maintaining the

temperature below 5°C.

Stir for 30–60 minutes. The formation of a clear(er) solution or suspension of the

diazonium salt indicates progress.

Displacement (Sandmeyer):

Prepare a solution of Copper(I) Chloride (CuCl) (1.2 eq) in concentrated HCl.

Slowly transfer the cold diazonium mixture into the CuCl solution (room temperature or

slightly warmed) with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.

Heat the mixture to 60–80°C for 1–2 hours to ensure complete displacement.

Workup & Purification:

Cool the reaction mixture to room temperature. The product, 3-chloronaphthalene-2-
carboxylic acid, will precipitate as a solid.
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Filter the crude solid and wash with cold water.

Purification: Recrystallize from ethanol or an ethanol/water mixture. Alternatively, dissolve

in aqueous NaHCO₃ (filtering off insolubles) and re-precipitate with dilute HCl to remove

non-acidic impurities.

Reactivity & Applications in Drug Design
The dual functionality (aryl chloride + carboxylic acid) makes this compound a versatile

"linchpin" intermediate.

Functional Group Transformations
Reaction Type Target Moiety Mechanism Application

Amidation Carboxamide

Activation of COOH

(via SOCl₂ or HATU) +

Amine

Synthesis of COX-2

Inhibitors and

Benzothiazinones (TB

drugs).

Ullmann Coupling C-N Bond

Cu-catalyzed

displacement of Cl by

Anilines

Synthesis of

Benzoacridone

fluorescent probes.

Suzuki Coupling Biaryl
Pd-catalyzed coupling

at C3-Cl

Scaffold expansion for

kinase inhibitors.

Application Workflow: Fluorescent Probes &
Therapeutics
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Figure 2: Divergent synthesis pathways. Path A leverages the carboxylic acid for amide

formation (drug scaffolds), while Path B utilizes the chlorine handle for ring fusion (fluorescent

probes).

Case Study: Antitubercular Agents
Research indicates that 3-chloronaphthalene-2-carboxylic acid is a key building block for

benzothiazinone analogs targeting the enzyme DprE1 in Mycobacterium tuberculosis. The

naphthalene ring provides a lipophilic anchor, while the acid functionality allows for the

attachment of the pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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